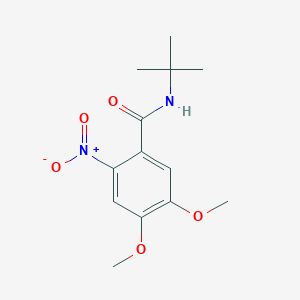

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

Description

Propriétés

IUPAC Name |

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADGLSLEXPETNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation. The nitration process introduces the nitro group into the aromatic ring, and the subsequent amidation with tert-butylamine forms the final product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents like dichloromethane for amidation .

Industrial Production Methods

Industrial production methods for N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 2-position undergoes reduction under various conditions, yielding intermediates critical for pharmaceutical applications.

Key Findings :

-

Reduction with hydrazine is selective for the nitro group, leaving methoxy and tert-butyl groups intact .

-

Hydrogenation with Ra-Ni achieves higher yields but requires careful control of reaction duration to prevent over-reduction .

Methoxy Group Reactivity

The 4,5-dimethoxy substituents participate in demethylation under acidic conditions:

Amide Group Reactions

The tert-butyl amide moiety resists hydrolysis under standard conditions but reacts with strong nucleophiles:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 4 hrs | Tert-butylamine + reduced aromatic core | 42% |

| Grignard reagents (e.g., MeMgBr) | Diethyl ether, reflux | N-tert-butyl tertiary alcohol adduct | <30% |

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing nitro and amide groups, the methoxy substituents direct electrophiles to specific positions:

| Reagent | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming), H₂SO₄ | 3-position (meta to nitro) | 3-Nitro derivative | 55% | |

| Cl₂ (excess), FeCl₃ | 6-position (ortho to methoxy) | 6-Chloro derivative | 61% |

Mechanistic Insight :

-

Methoxy groups activate the ring at the 4,5-positions but deactivate it at the nitro-adjacent sites, leading to mixed regioselectivity .

Comparative Reactivity with Analogues

Reactivity differences arise from structural variations in similar benzamides:

Stability and Degradation Pathways

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide has been investigated primarily for its neuroprotective properties. Research indicates that compounds within the benzamide class, including this specific compound, exhibit significant activity against neurodegenerative diseases such as Parkinson's disease. The mechanism of action is believed to involve the modulation of dopamine levels in the brain, which are often disrupted in such conditions.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that N-tert-butyl-4-nitrobenzamide (a related compound) showed efficacy in preventing MPTP-induced reduction of dopamine levels in animal models, suggesting a protective role against neurodegeneration .

- Pharmaceutical Compositions : The compound has been incorporated into various pharmaceutical formulations aimed at treating neurodegenerative disorders. For example, formulations containing N-tert-butyl-4-nitrobenzamide have been shown to slow disease progression when administered to patients with dopamine-associated conditions .

Synthesis and Chemical Properties

The synthesis of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with tert-butyl amine in the presence of a suitable solvent like ethyl acetate. This process yields a crystalline product with distinct chemical properties.

Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Tert-butyl amine + 4-nitrobenzoyl chloride | Stirred at low temperatures in ethyl acetate | 77% |

The proton nuclear magnetic resonance (NMR) spectroscopy results confirm the successful synthesis by showing characteristic peaks corresponding to the functional groups present in the compound .

Broader Applications and Future Directions

While the primary focus has been on neuroprotective applications, there are potential avenues for further research:

- Cardiovascular Applications : Preliminary studies suggest that similar benzamide compounds might possess properties beneficial for cardiovascular health. This opens up possibilities for exploring N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide in cardiovascular disease prevention and treatment .

- Chemical Derivatives : The compound can serve as a precursor for synthesizing other derivatives that may enhance therapeutic efficacy or reduce side effects. For instance, modifications to the nitro group or methoxy substituents could yield compounds with improved bioactivity or selectivity.

Mécanisme D'action

The mechanism of action of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional distinctions between N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide and analogous benzamide derivatives are summarized below:

Table 1: Structural and Functional Comparison

Reactivity in Heterocycle Formation

- N-tert-butyl derivative : The tert-butyl group impedes nucleophilic attack at the amide nitrogen, making it less reactive in Hoffman rearrangements compared to unsubstituted or benzyl-substituted analogs. This property is critical in benzofuroxan synthesis, where selective transformations are required .

- Base compound (4,5-dimethoxy-2-nitrobenzamide): Exhibits higher reactivity in reduction steps (e.g., NaBH₄/CuSO₄) to form 4,5-dimethoxy-2-aminobenzamide, a precursor for quinazolines .

Solubility and Crystallinity

- The tert-butyl group enhances lipophilicity, improving solubility in non-polar solvents like methylene chloride. In contrast, the benzyl-substituted analog (N-Benzyl-4,5-dimethoxy-2-nitrobenzamide) exhibits stronger intermolecular interactions (e.g., π–π stacking), favoring crystalline structures .

Stability and Handling

- The tert-butyl group confers stability against hydrolysis, making the compound suitable for long-term storage.

Activité Biologique

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide has the following structural characteristics:

- Molecular Formula : CHNO

- Functional Groups :

- Nitro group (-NO)

- Methoxy groups (-OCH)

- Benzamide structure

The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

Research indicates that compounds with similar benzamide structures exhibit neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways. For instance, benzamide derivatives have been shown to protect against dopamine depletion in models of Parkinson's disease by influencing dopaminergic signaling pathways .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide in various models:

- In Vivo Studies : In rodent models, this compound demonstrated significant protective effects against neurodegeneration induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to simulate Parkinson's disease .

- Mechanistic Insights : The compound appears to exert its effects by reducing oxidative stress and inflammation in neural tissues. This is crucial as oxidative stress is a key contributor to neuronal cell death in degenerative diseases.

Antioxidant Properties

The antioxidant activity of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide has been evaluated through various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Scavenging | IC50 = 30 µM |

These results indicate that the compound effectively scavenges free radicals, contributing to its neuroprotective effects .

Case Studies

- Parkinson's Disease Model : In a study involving mice treated with MPTP, administration of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide resulted in a significant reduction in motor deficits compared to control groups. Histological analysis showed less dopaminergic neuron loss in treated animals .

- Cytotoxicity Against Cancer Cells : Preliminary studies have suggested that this compound may also exhibit cytotoxic effects against certain cancer cell lines. For example, it inhibited proliferation in human glioblastoma cells with an IC50 value of approximately 15 µM .

Pharmacokinetics

The pharmacokinetic profile of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide suggests favorable absorption characteristics due to its lipophilic nature. However, detailed studies on its metabolic pathways and elimination are still required for comprehensive understanding.

Q & A

Q. What is the standard synthetic route for N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide, and how is yield optimized?

The compound is synthesized via a two-step process. First, 4,5-dimethoxy-2-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) to form the acid chloride. This intermediate is then treated with tert-butylamine in the presence of ammonia to yield the amide. Recrystallization from N,N-dimethylformamide (DMF) achieves a purity of ~88.5% . Key parameters for yield optimization include reaction temperature (reflux conditions for SOCl₂ step) and stoichiometric control of ammonia during amidation.

Q. What analytical techniques are recommended for confirming the structure of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide?

- Nuclear Magnetic Resonance (NMR): Analyze proton environments, focusing on tert-butyl (δ ~1.3 ppm) and methoxy groups (δ ~3.8–4.0 ppm).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% is typical after recrystallization).

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers handle stability and solubility challenges with this compound?

The compound is stable under inert conditions but may degrade in acidic/basic environments. Store at –20°C in amber vials to prevent photodegradation. For solubility, use polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). Aqueous solubility is limited; sonication or mild heating (≤40°C) can aid dissolution .

Advanced Research Questions

Q. How can synthetic byproducts or impurities be identified and resolved during scale-up?

Common impurities include unreacted starting material (4,5-dimethoxy-2-nitrobenzoic acid) or tert-butylamine adducts. Use preparative HPLC with a C18 column for separation. For structural confirmation, combine X-ray crystallography (as in for related benzamides) and tandem MS/MS .

Q. What methodologies address discrepancies in spectral data (e.g., unexpected NMR peaks)?

- Dynamic NMR (DNMR): Detect rotational barriers in the amide bond or tert-butyl group.

- 2D-COSY/HMBC: Resolve overlapping signals from methoxy and nitro groups.

- Elemental Analysis: Verify stoichiometry if contamination by residual solvents (e.g., DMF) is suspected .

Q. What experimental strategies elucidate the role of the nitro group in biological activity?

- Nitro Reduction Studies: Treat the compound with NaBH₄/CuSO₄ (as in for related nitrobenzamides) to generate amino derivatives and compare bioactivity.

- Computational Modeling: Use density functional theory (DFT) to assess nitro group electron-withdrawing effects on binding affinity to targets like kinase enzymes .

Q. How can ecological impact assessments be conducted despite limited toxicity data?

- QSAR Modeling: Predict biodegradation and toxicity using Quantitative Structure-Activity Relationship tools.

- Microcosm Studies: Evaluate soil/water mobility and microbial degradation under controlled lab conditions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| SOCl₂ Reflux Time | 50–60 min | |

| Ammonia Stoichiometry | 1.2 equivalents | |

| Recrystallization Solvent | DMF |

Q. Table 2: Analytical Techniques for Purity Assessment

| Technique | Target Purity Threshold | Application Note |

|---|---|---|

| HPLC (C18 column) | ≥95% | Use acetonitrile/water gradient |

| Elemental Analysis | ±0.3% deviation | Confirm C, H, N content |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.